

Electrochemical Window of Tributyldecylphosphonium Bromide: A Comparative Guide

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Compound of Interest

Compound Name: *Tributyldecylphosphonium Bromide*

Cat. No.: *B101488*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical window of **Tributyldecylphosphonium Bromide**, a phosphonium-based ionic liquid (IL). Due to the limited availability of specific experimental data for **Tributyldecylphosphonium Bromide** in the reviewed literature, this guide leverages data from structurally similar phosphonium ILs to provide a comprehensive overview and comparison. The electrochemical window is a critical parameter for applications in electrochemistry, including batteries, capacitors, and sensors, as it defines the potential range within which the electrolyte is stable.

Performance Comparison

Phosphonium-based ionic liquids are known for their wide electrochemical windows and high thermal stability compared to other classes of ILs, such as those based on imidazolium cations. [1][2] The electrochemical stability is largely determined by the nature of both the cation and the anion.[2] Generally, the cathodic limit is determined by the reduction of the cation, while the anodic limit is set by the oxidation of the anion.[3] For phosphonium ILs, the long alkyl chains contribute to a higher cathodic stability. The bromide anion, however, has a lower oxidation potential compared to other common anions like bis(trifluoromethylsulfonyl)imide ($[\text{NTf}_2]^-$), which can result in a narrower electrochemical window.[4]

Below is a table comparing the electrochemical data of various phosphonium-based ionic liquids to provide a frame of reference for estimating the performance of **Tributylidodecylphosphonium Bromide**.

Table 1: Comparison of Electrochemical Windows for Various Ionic Liquids

Ionic Liquid	Cation	Anion	Cathodic Limit (V)	Anodic Limit (V)	Electrochemical Window (V)	Reference Electrode
Tributylbromide (Estimate)	Tributylphosphonium	Tributylbromide (Estimate)	Br ⁻	Not Available	Not Available	Not Available
Tetrabutylphosphonium Bromide	Tetrabutylphosphonium	Tetrabutylphosphonium	Br ⁻	Not Available	Not Available	Not Available
Trihexyl(tetradecyl)phosphonium Bromide	Trihexyl(tetradecyl)phosphonium	Trihexyl(tetradecyl)phosphonium	Br ⁻	Not Available	Not Available	Not Available
Triethyl-n-pentylphosphonium bis(trifluoromethylsulfonyl)amide	Triethyl-n-pentylphosphonium	[NTf ₂] ⁻	-3.3	2.2	5.5	Ag/Ag ⁺
Triethyl(methoxymethyl)phosphonium bis(trifluoromethylsulfonyl)amide	Triethyl(methoxymethyl)phosphonium	[NTf ₂] ⁻	-3.2	2.2	5.4	Ag/Ag ⁺
1-Butyl-3-methylimidazolium bis(trifluoro	1-Butyl-3-methylimidazolium	[NTf ₂] ⁻	-2.2	2.3	4.5	Ag/Ag ⁺

methylsulfo
nyl)imide

Note: Specific experimental data for the electrochemical window of **Tributylodecylphosphonium Bromide** and its close analogs with the bromide anion were not found in the reviewed literature. The provided data for other phosphonium and imidazolium ionic liquids are for comparative purposes. The electrochemical window can be influenced by experimental conditions such as the working electrode, reference electrode, scan rate, and purity of the ionic liquid.

Experimental Protocols

The electrochemical window of an ionic liquid is typically determined using cyclic voltammetry (CV).[1][5] This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are defined as the points where a significant increase in current is observed, indicating the onset of the electrolyte's reduction or oxidation.

Protocol for Determining Electrochemical Window using Cyclic Voltammetry

1. Materials and Equipment:

- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)[6]
- Reference Electrode (e.g., Ag/Ag⁺, or a quasi-reference electrode like a silver or platinum wire)[6]
- Counter Electrode (e.g., Platinum wire or mesh)
- Ionic Liquid sample (**Tributylodecylphosphonium Bromide**), dried under vacuum to remove moisture.
- Inert gas (e.g., Argon or Nitrogen) for purging the electrolyte.

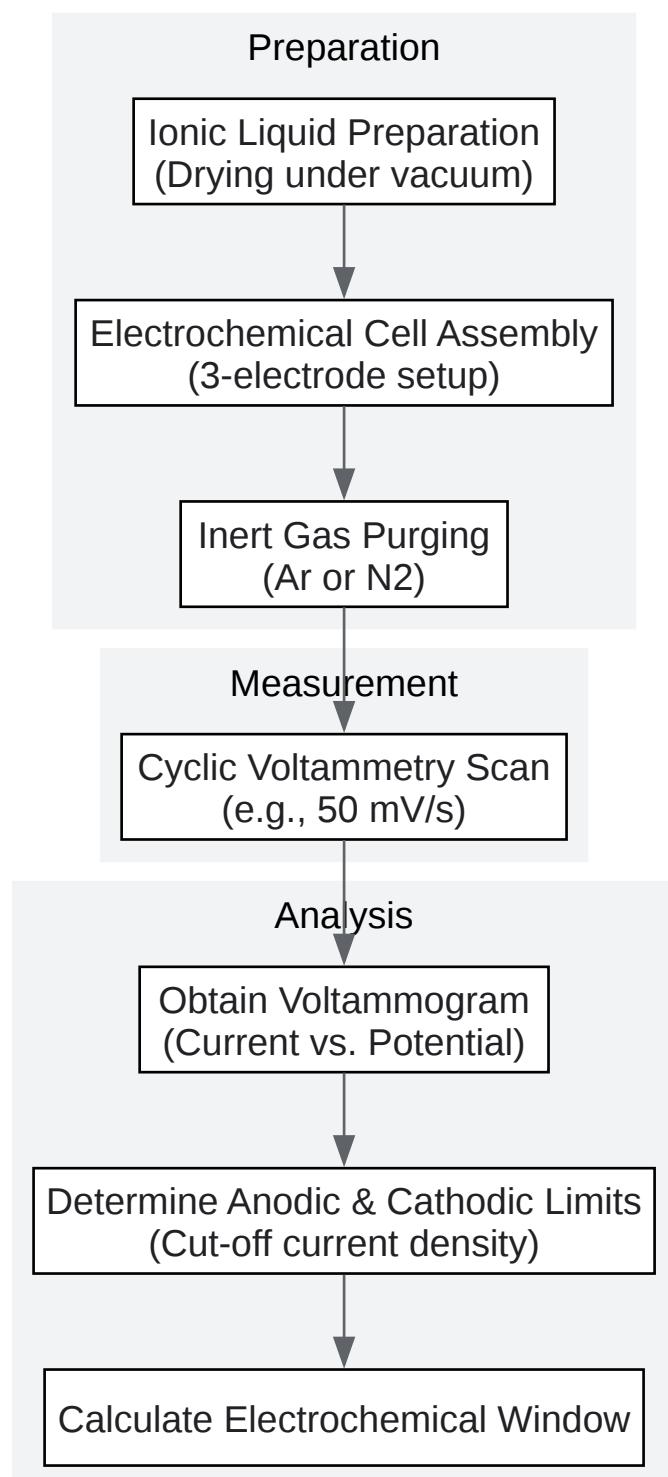
2. Procedure:

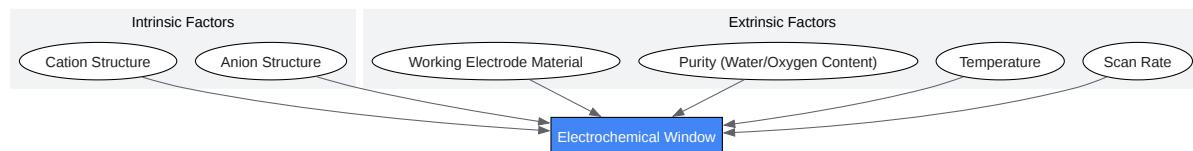
- Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

- Electrolyte Preparation: Place the ionic liquid sample into the electrochemical cell. Purge the IL with an inert gas for at least 30 minutes to remove dissolved oxygen and moisture. Maintaining an inert atmosphere throughout the experiment is crucial.
- Cyclic Voltammetry Measurement:
- Connect the electrodes to the potentiostat.
- Set the initial potential to the open-circuit potential (OCP).
- Scan the potential towards the negative limit (cathodic scan) until a significant increase in current is observed.
- Reverse the scan direction and sweep towards the positive limit (anodic scan) until a significant increase in current is observed.
- A typical scan rate is between 10 and 100 mV/s.[6]
- Data Analysis:
- The cathodic and anodic limits are determined from the voltammogram at a defined cut-off current density (e.g., 0.1, 0.5, or 1.0 mA/cm²).[7]
- The electrochemical window is calculated as the difference between the anodic and cathodic potential limits.

Visualizations

Experimental Workflow for Electrochemical Window Determination





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